molecular formula C22H26N2O4 B5546096 N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide

Numéro de catalogue B5546096
Poids moléculaire: 382.5 g/mol
Clé InChI: MINCOWMXZNRYRW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Synthesis Analysis

The synthesis of related pyrano[3,2-c]chromene derivatives bearing morpholine/phenylpiperazine moiety has been reported, showcasing methods to achieve compounds with significant neuroprotective effects against oxidative stress. These compounds have been synthesized and evaluated for their biological activities, highlighting the versatility of the chromene core structure in medicinal chemistry (Sameem et al., 2017).

Molecular Structure Analysis

The structure of related compounds, such as those with chromen-4-one derivatives, has been extensively studied. Techniques like IR, 1H NMR, and MS technology have confirmed the structures of synthesized compounds, demonstrating the chemical diversity and potential for targeted molecular interactions (Tan Bin, 2011).

Chemical Reactions and Properties

Chemical reactions involving the chromen-3-yl moiety and its derivatives have been explored, showing the potential for creating compounds with targeted biological activities. The use of allyl protecting groups in the synthesis of key precursors for DNA-dependent protein kinase inhibitors exemplifies the chemical reactivity and utility of these structures (Aristegui et al., 2006).

Applications De Recherche Scientifique

Pharmacokinetics and Metabolism

Studies on compounds structurally related to N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide have explored their pharmacokinetics and metabolism. For instance, the disposition and metabolism of orexin receptor antagonists, like N-[[(2S)-1-[[5-(4-fluorophenyl)-2-methyl-4-thiazolyl]carbonyl]-2-piperidinyl]methyl]-4-benzofurancarboxamide (SB-649868), in humans, revealed insights into the metabolic pathways and excretion mechanisms of such compounds. The study found extensive metabolism with negligible amounts excreted unchanged, highlighting the complexity of metabolizing such molecules within the human body (Renzulli et al., 2011).

Diagnostic Applications

Research has also delved into diagnostic applications of related chemicals. For instance, sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide showed potential in visualizing primary breast tumors in humans. This approach is based on the preferential binding to sigma receptors overexpressed on breast cancer cells, suggesting that similar compounds could be used in diagnostic imaging to identify various types of cancer (Caveliers et al., 2002).

Neurotoxicity Studies

The exploration of neurotoxicity mechanisms has also been a significant area of application. Studies on MDMA and its metabolites have shed light on the potential neurotoxic effects of related compounds, including the formation of reactive metabolites and their interaction with the brain's serotonergic system. Such research is crucial for understanding the adverse effects that structurally similar compounds might have on neural health and function (Perfetti et al., 2009).

Orientations Futures

Future research on this compound could focus on elucidating its synthesis, characterizing its physical and chemical properties, determining its mechanism of action, and assessing its safety and potential biological activities. Given the wide range of biological activities exhibited by coumarin derivatives , this compound could potentially have interesting pharmacological properties that warrant further investigation.

Propriétés

IUPAC Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O4/c1-26-18-7-6-17-12-16(15-28-21(17)13-18)14-23-22(25)19-4-2-3-5-20(19)24-8-10-27-11-9-24/h2-7,13,16H,8-12,14-15H2,1H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MINCOWMXZNRYRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(CC(CO2)CNC(=O)C3=CC=CC=C3N4CCOCC4)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-2-morpholin-4-ylbenzamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.